4-羟基-2-(吡啶-2-基)嘧啶-5-羧酸

描述

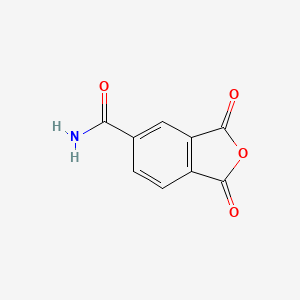

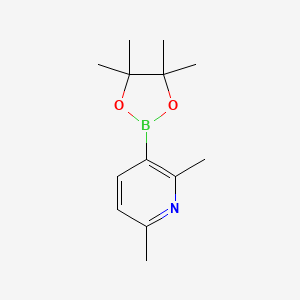

The compound of interest, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, is a multifaceted molecule that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several heterocyclic compounds that have been synthesized and studied for their potential applications in different fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the synthesis of metal-organic frameworks using 4-hydroxypyridine-2,6-dicarboxylic acid ligands has been achieved through self-assembly under hydrothermal conditions, leading to novel coordination polymers with varying dimensionalities and coordination modes . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported, providing a scaffold for further functionalization into a variety of pyridin-3-ylisoxazoles . Furthermore, a library of fused pyridine-4-carboxylic acids has been generated through Combes-type reactions, demonstrating the versatility of pyrimidine derivatives in combinatorial chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their properties and reactivity. For example, the stereochemical and supramolecular effects of hydroxyl groups in the metal-organic frameworks mentioned earlier result in dramatic structural changes, ranging from one-dimensional to three-dimensional frameworks . The X-ray crystal structures of certain pyrimidine derivatives have also been reported, providing insights into their molecular conformations and packing in the solid state .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including covalent hydration, which has been observed in pyrimidine-5-carboxylic acids at specific positions on the ring . Suzuki cross-coupling reactions have been employed to synthesize heteroarylpyrimidines, demonstrating the reactivity of pyrimidine boronic acids with different halides . The reactivity of these compounds extends to the formation of hydroxyimino derivatives, which have been evaluated for their antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. For instance, the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been analyzed in relation to their structure . The synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-4-hydroxyl-6-methylpyrimidine showcases the transformation of physical properties through chemical modification . Additionally, the structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine has been elucidated, revealing the influence of hydrogen bonding on the packing of the molecule .

科学研究应用

合成和结构分析

4-羟基-2-(吡啶-2-基)嘧啶-5-羧酸及其衍生物已被用于合成复杂的有机化合物。例如,已研究了与五苯基锑发生的特定反应,形成各种双(四苯基锑)衍生物。这些反应展示了独特的结构特征,通过X射线衍射分析(Gubanova et al., 2020)进行了探索。

融合吡啶-羧酸库

通过Combes型反应生成了一系列融合吡啶-羧酸库,包括吡啶嘧啶。这些库是使用酰基丙酮和富电子氨基杂环化合物,然后进行水解而创建的。这些库对于组合化学至关重要,并且可以经历各种转化,包括酰胺偶联和酯化(Volochnyuk et al., 2010)。

晶体学和共晶设计

涉及4-氨基-5-氯-2,6-二甲基嘧啶和各种羧酸的共晶研究突显了氢键和晶体学中的结构排列的重要性。这些研究有助于理解固体化学中的分子识别和分子间相互作用(Rajam et al., 2018)。

新型杂环化合物的合成

4-羟基-2-(吡啶-2-基)嘧啶-5-羧酸衍生物已被用于合成新型杂环化合物,如噁二唑衍生物。这些化合物预计将表现出显著的生物活性,突显了该化合物在药物化学中的作用(Kumar & Mashelker, 2007)。

光谱和光诱导CO释放研究

在无机化学领域,4-羟基-2-(吡啶-2-基)嘧啶-5-羧酸衍生物已被用于合成钌(II)二羰基配合物。通过红外光谱、核磁共振光谱和质谱表征的这些配合物,由于其光诱导CO释放性质,具有在生物传感和生物医学应用中的潜在应用(Bischof et al., 2013)。

安全和危害

未来方向

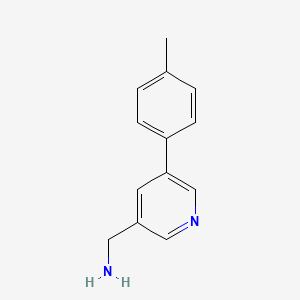

The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .

属性

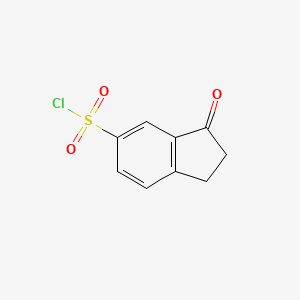

IUPAC Name |

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXAYTYRVOIVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615565 | |

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |

CAS RN |

56406-45-2 | |

| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)